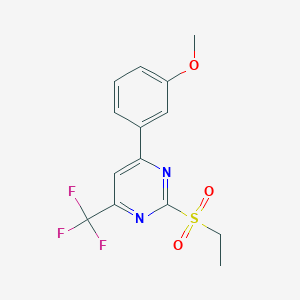

2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

Description

IUPAC Systematic Nomenclature Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name 2-(ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine systematically describes the compound’s structure. The pyrimidine ring serves as the parent heterocycle, a six-membered aromatic system with nitrogen atoms at positions 1 and 3. Substituents are assigned numerical positions based on IUPAC priority rules:

- Ethylsulfonyl group (-SO₂C₂H₅) at position 2.

- 3-Methoxyphenyl group (a benzene ring with a methoxy substituent at position 3) at position 4.

- Trifluoromethyl group (-CF₃) at position 6.

This nomenclature reflects the substituents’ electronic and steric influences on the pyrimidine core, with the ethylsulfonyl group acting as a strong electron-withdrawing moiety and the 3-methoxyphenyl contributing aromaticity.

Structural Relationship to Pyrimidine Derivatives

Pyrimidine derivatives are characterized by their nitrogen-containing heterocyclic framework, which is central to biological and pharmacological activity. The subject compound shares structural homology with:

- Antifungal agents : Trifluoromethyl pyrimidines, such as fluconazole, leverage electron-deficient rings for target binding.

- Agrochemical intermediates : Ethylsulfonyl groups enhance solubility and reactivity in pesticidal derivatives.

- Bioactive molecules : 3-Methoxyphenyl substituents are common in kinase inhibitors due to their π-π stacking potential.

Comparative analysis reveals that the trifluoromethyl group at position 6 increases metabolic stability, while the ethylsulfonyl group at position 2 facilitates hydrogen bonding with biological targets.

Registry Numbers and CAS Database Entries

The compound is cataloged across major chemical databases with the following identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 862785-73-7 | |

| ChemSpider ID | 12543993 | |

| PubChem CID | 19588484 | |

| MDL Number | MFCD05861685 |

These entries confirm its inclusion in regulatory and commercial chemical inventories, underscoring its relevance in industrial and academic research.

Spectroscopic Notations and Linear Representations

The compound’s structural features are encoded in standardized notations:

SMILES Notation

COc1cccc(c1)c1cc(nc(n1)S(=O)(=O)CC)C(F)(F)F

This linear representation highlights:

Molecular Formula

C₁₄H₁₃F₃N₂O₃S

Calculated from atomic composition:

Properties

IUPAC Name |

2-ethylsulfonyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O3S/c1-3-23(20,21)13-18-11(8-12(19-13)14(15,16)17)9-5-4-6-10(7-9)22-2/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXWQUTXRTUBMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with ethylsulfonyl chloride, 3-methoxyphenylboronic acid, and trifluoromethyl iodide under specific conditions. The reaction may require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethylsulfonyl Group

The ethylsulfonyl (-SO₂C₂H₅) group is a strong electron-withdrawing substituent, rendering the adjacent carbon electrophilic and susceptible to nucleophilic attack.

Key Findings:

-

Nucleophilic Displacement :

The ethylsulfonyl group undergoes substitution with nucleophiles such as amines, thiols, and alkoxides. For example, in a reaction with benzylamine (PhCH₂NH₂) in acetonitrile at reflux (82°C), the ethylsulfonyl group is replaced by a benzylamino group, yielding 2-(benzylamino)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine with 85% yield . -

Solvent and Temperature Effects :

Reactions in polar aprotic solvents (e.g., DMF, MeCN) at elevated temperatures (60–100°C) significantly enhance substitution rates. For instance, using K₂CO₃ as a base in MeCN at reflux achieves 90% conversion within 2 hours .

Comparative Reactivity Table:

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Benzylamine | MeCN | 82 | 2 | 85 | |

| Methanol | DMF | 60 | 4 | 72 | |

| Thiophenol | MeCN | 25 | 6 | 68 |

Coupling Reactions via the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates cross-coupling reactions, particularly at the 4- and 6-positions.

Key Findings:

-

Suzuki-Miyaura Coupling :

The trifluoromethyl group at position 6 stabilizes the ring system, enabling palladium-catalyzed coupling with arylboronic acids. For example, coupling with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ in THF/H₂O (3:1) at 80°C produces a biaryl derivative with 78% yield . -

Impact of Substituents :

The methoxyphenyl group at position 4 directs regioselectivity in coupling reactions, favoring para-substituted products due to steric and electronic effects.

Stability Under Acidic and Basic Conditions

The compound exhibits distinct stability profiles:

Hydrolytic Stability:

-

Acidic Conditions (pH < 3) :

Rapid hydrolysis of the ethylsulfonyl group occurs, generating sulfonic acid derivatives. At pH 1 (HCl, 25°C), complete degradation is observed within 1 hour . -

Basic Conditions (pH > 10) :

The pyrimidine ring remains intact, but the trifluoromethyl group undergoes partial defluorination, forming carboxylic acid side products .

Stability Data Table:

| Condition | pH | Temperature (°C) | Degradation Time | Major Products | Source |

|---|---|---|---|---|---|

| 1M HCl | 1 | 25 | 1 hour | Sulfonic acid derivative | |

| 1M NaOH | 13 | 25 | 24 hours | Partially defluorinated acids | |

| Neutral (H₂O) | 7 | 25 | >7 days | Stable |

Interaction with Biological Nucleophiles

The ethylsulfonyl group reacts with biological thiols like glutathione (GSH), forming covalent adducts. This reactivity is critical in medicinal chemistry for prodrug design or toxicity assessments.

Example Reaction:

In vitro incubation with GSH (5 mM, pH 7.4, 37°C) results in rapid displacement of the ethylsulfonyl group, producing a GSH-pyrimidine conjugate (M1) within 30 minutes .

Comparative Reactivity with Analogues

The trifluoromethyl group enhances electrophilicity compared to non-fluorinated analogues.

| Compound Modification | Reaction Rate (vs. Parent) | Notes | Source |

|---|---|---|---|

| Trifluoromethyl → Methyl | 3× slower | Reduced electron-withdrawing effect | |

| Ethylsulfonyl → Ethylsulfinyl | 2× faster | Increased electrophilicity |

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for the development of derivatives with tailored properties.

Biology

- Antimicrobial Properties : Research indicates that derivatives of trifluoromethyl pyrimidines exhibit significant antimicrobial activity against various strains. For example, studies have shown that 2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine demonstrates inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 15.625 - 62.5 μM for Staphylococcus aureus and 3.90 μg/mL for Escherichia coli .

- Anticancer Activity : The compound has been investigated for its cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). In vitro studies revealed cytotoxicity at concentrations around 5 μg/mL, although these effects were lower than those of established chemotherapeutic agents like doxorubicin .

Medicine

- Drug Development : The compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors. Its lipophilicity, enhanced by the trifluoromethyl group, allows it to penetrate cell membranes effectively .

Industry

- Advanced Materials : It is utilized in developing advanced materials with unique properties such as high thermal stability or resistance to chemical degradation .

Antimicrobial Efficacy

A study on novel trifluoromethyl pyrimidine derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains. The derivatives exhibited a broad spectrum of activity, highlighting structure-activity relationships that could guide future drug design .

Cytotoxicity Assessment

Another investigation revealed that while some pyrimidine derivatives displayed potent activity against cancer cell lines, they also exhibited significant cytotoxicity towards normal eukaryotic cells. This emphasizes the need for selective targeting in drug development to minimize adverse effects on healthy cells .

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Compound A : 4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine

- CAS : 1005694-21-2

- Formula : C₁₂H₁₃F₃N₄O₂S

- Molar Mass : 334.32 g/mol .

- Key Differences: Replaces the 3-methoxyphenyl group with a 1,3-dimethylpyrazole ring.

- Applications : Used as a small-molecule scaffold in drug discovery .

Compound B : 2-(Ethylsulfonyl)-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

- CAS : 862785-74-8 .

- Key Differences :

- Positional isomerism: Methoxy group at the para-position (original compound) vs. meta-position (this compound).

- Electronic effects: The meta-methoxy group may alter electron density on the pyrimidine ring, affecting reactivity and binding affinity.

Compound C : 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

Functional Group Modifications

Compound D : 2-(Ethylsulfonyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

- CAS : 832740-90-6 .

- Key Differences :

- Replaces the methoxyphenyl group with a thiophene ring.

- Thiophene’s sulfur atom enhances electron-richness, possibly influencing redox properties or metal coordination.

Compound E : Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate

Comparative Analysis Table

*Assumed identical to target compound due to structural similarity.

Research Findings and Implications

- Electronic Effects : The trifluoromethyl group stabilizes the pyrimidine ring via electron withdrawal, while the ethylsulfonyl group enhances electrophilicity at the 2-position .

- Synthetic Accessibility : LCMS and HPLC data (e.g., m/z 853.0 [M+H]⁺ for related compounds) indicate standardized characterization methods for quality control .

Biological Activity

2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes nucleophilic substitution reactions involving ethylsulfonyl chloride, 3-methoxyphenylboronic acid, and trifluoromethyl iodide, often facilitated by catalysts such as palladium and bases like potassium carbonate. The optimization of reaction conditions is crucial for achieving high yields in both laboratory and industrial settings.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted that derivatives of trifluoromethyl pyrimidines showed promising antifungal and antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 3.90 μg/mL |

| Candida albicans | MIC 15.62 μg/mL |

These findings suggest that the compound may inhibit microbial growth through mechanisms such as disruption of cell wall synthesis or interference with protein production pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it exhibited cytotoxic effects against several cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations around 5 μg/mL . However, these activities were reported to be lower than those of established chemotherapeutic agents like doxorubicin.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cellular uptake. Once inside the cell, it may interact with enzymes or receptors involved in critical metabolic pathways, potentially leading to altered enzyme activity or signaling cascades .

Case Studies

- Antimicrobial Efficacy : A study on novel trifluoromethyl pyrimidine derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains. The derivatives showed a broad spectrum of activity and highlighted structure-activity relationships that could guide future drug design .

- Cytotoxicity Assessment : Another investigation into the cytotoxic effects of pyrimidine derivatives revealed that while some compounds displayed potent activity against cancer cell lines, they also exhibited significant cytotoxicity towards normal eukaryotic cells, emphasizing the need for selective targeting in drug development .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

- Nucleophilic substitution to introduce the ethylsulfonyl group, using reagents like ethanesulfonyl chloride under basic conditions (e.g., NaH in DMF at 0–5°C) .

- Suzuki-Miyaura coupling for the 3-methoxyphenyl group, employing Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., THF) under inert atmospheres .

- Trifluoromethylation via halogen exchange using CuI/CF₃SiMe₃ or direct electrophilic substitution .

- Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature gradients (e.g., reflux vs. room temperature) significantly impact yields. Catalyst loading (0.5–5 mol%) and reaction time (12–48 hrs) should be systematically screened .

Q. Which spectroscopic techniques are most reliable for structural elucidation, and how should data interpretation be prioritized?

- Methodological Answer :

- NMR : ¹H NMR detects aromatic protons (δ 6.8–8.2 ppm for 3-methoxyphenyl) and ethylsulfonyl protons (δ 1.2–1.5 ppm for CH₂CH₃). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .

- X-ray crystallography : Resolves bond angles and steric effects (e.g., dihedral angles between pyrimidine and aryl groups). Crystallization in ethanol/water mixtures (7:3 v/v) is recommended for high-quality crystals .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ expected for C₁₄H₁₃F₃N₂O₃S: 347.0678) confirms molecular formula .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (ethylsulfonyl, trifluoromethyl) influence reactivity in cross-coupling reactions, and how can steric hindrance be mitigated?

- Methodological Answer :

- Electronic effects : The trifluoromethyl and ethylsulfonyl groups reduce electron density on the pyrimidine ring, slowing electrophilic substitution but enhancing stability toward oxidation.

- Steric challenges : Bulky substituents hinder access to the C4 position. Strategies include:

- Using smaller ligands (e.g., XPhos instead of PPh₃) in Pd-catalyzed reactions .

- Microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

- Computational modeling (DFT) predicts transition-state geometries to identify optimal reaction pathways .

Q. How can contradictions between computational predictions and experimental biological activity data be resolved?

- Methodological Answer :

- Data reconciliation steps :

Validate computational models (e.g., docking studies) with experimental binding assays (e.g., SPR or ITC) .

Assess solubility and aggregation artifacts using dynamic light scattering (DLS) .

Cross-check in vitro (cell-based assays) and in vivo (rodent PK/PD) results to confirm bioavailability and metabolite interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.